molecular formula C14H22N4O3 B1469657 tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate CAS No. 1417361-64-8

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate

Cat. No.: B1469657
CAS No.: 1417361-64-8
M. Wt: 294.35 g/mol
InChI Key: FYQCOWMUDREBMW-UHFFFAOYSA-N
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Description

tert-Butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate ( 1417361-64-8) is a piperidine-based chemical building block of interest in medicinal chemistry and pharmaceutical research . Its molecular structure incorporates both a carbamate and an imidazole carbonyl group, features that are commonly utilized in the design and synthesis of more complex bioactive molecules. Piperidine-carbamate derivatives are frequently employed as key intermediates in drug discovery efforts, particularly in the development of compounds that target protein-protein interactions and enzymatic activity . Research on analogous structures has shown that such scaffolds can be valuable in the exploration of NLRP3 inflammasome inhibitors, which are a promising therapeutic avenue for a range of inflammatory diseases . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in synthetic organic chemistry by allowing for selective deprotection and further functionalization of the piperidine ring. This compound is provided for research applications as a high-purity synthetic intermediate. This product is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-[1-(imidazole-1-carbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-12(19)16-11-4-7-17(8-5-11)13(20)18-9-6-15-10-18/h6,9-11H,4-5,7-8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQCOWMUDREBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • IUPAC Name : tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 158654-89-8
  • Purity : ≥95% .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, comparable to standard antibiotics like vancomycin and linezolid .

Bacterial Strain MIC (μg/mL)
MRSA0.78 - 3.125
VREfm0.78 - 3.125
Staphylococcus epidermidisModerate
Escherichia coliNo activity

Anti-inflammatory Activity

Research has indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the activation of pro-inflammatory cytokines such as IL-1β. In vitro studies demonstrated that treatment with this compound significantly reduced ATP-induced pyroptosis in THP-1 macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been explored in various studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and apoptosis . The detailed mechanisms are still under investigation, with ongoing research focusing on its interactions at the molecular level.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a series of clinical isolates of MRSA and VREfm. Results indicated a high degree of selectivity towards bacterial cells over mammalian cells, with no hemolytic activity observed in human cell lines at therapeutic concentrations .

Case Study 2: Anti-inflammatory Mechanism

A study published in Frontiers in Immunology investigated the effects of this compound on IL-1β release from LPS-stimulated THP-1 cells. The results showed that the compound effectively reduced IL-1β levels by inhibiting NLRP3 inflammasome activation, highlighting its potential therapeutic role in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate has been explored for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its imidazole and piperidine moieties are common in many bioactive compounds, which may influence its pharmacokinetic and pharmacodynamic properties.

Case Study: Analgesic Properties

Research has indicated that compounds with similar structures exhibit analgesic effects. For instance, the imidazole ring is known to interact with various receptors involved in pain modulation. A study examining derivatives of imidazole showed promising results in reducing pain responses in animal models, suggesting that this compound could be further investigated for similar effects.

Antimicrobial Activity

The compound's potential antimicrobial activity has been noted in preliminary studies. The presence of the imidazole group is particularly relevant, as imidazole derivatives are known for their antifungal and antibacterial properties.

Case Study: Antifungal Activity

In vitro studies have demonstrated that certain imidazole derivatives can inhibit the growth of fungi such as Candida albicans. A related compound was tested against various strains of bacteria and fungi, showing significant inhibition at low concentrations. This indicates that this compound may warrant further exploration as a broad-spectrum antimicrobial agent.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could position it as a candidate for treating neurological disorders.

Case Study: Potential Antidepressant Effects

Research on similar compounds has revealed their ability to modulate serotonin levels, which are crucial in mood regulation. A study focusing on piperidine derivatives indicated that they could enhance serotonin receptor activity, leading to antidepressant-like effects in animal models. Such findings support further investigation into the neuropharmacological applications of this compound.

Summary Table of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryDrug development for pain reliefAnalgesic properties observed in related compounds
Antimicrobial ActivityAntifungal and antibacterial agentInhibition of Candida albicans growth
NeuropharmacologyTreatment for depression and anxiety disordersModulation of serotonin levels indicated in studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate and related piperidine-based carbamates:

Compound Name Key Substituents Molecular Weight Synthetic Yield Applications/Notes
This compound Imidazole-1-carbonyl, tert-butyl carbamate 294.36 Not reported Discontinued; potential intermediate for imidazole-containing bioactive molecules .
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl group, tert-butyl carbamate 228.29 ~60–70%† Intermediate for pyrimidine-4-carboxamide derivatives with pharmacological activity .
tert-Butyl 4-aminopiperidine-1-carboxylate Free amine, tert-butyl carbamate 200.24 78% Versatile building block for further functionalization (e.g., benzimidazole synthesis) .
6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one Benzyloxy, cyclobutyl, benzimidazolone 294.36 Not reported Shared molecular weight with target compound; distinct benzimidazolone core .
(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide Acetylpiperidine, pyrimidine-carboxamide 509.59 Not reported Final drug candidate with reported NMR/LCMS data; highlights acetylpiperidine utility .

Estimated from analogous acetylation reactions in .

Key Comparative Insights:

Functional Group Diversity: The imidazole-1-carbonyl group in the target compound distinguishes it from acetylated (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) or benzylated analogs. In contrast, tert-butyl 4-aminopiperidine-1-carboxylate retains a free amine, enabling direct coupling reactions (e.g., with benzimidazoles) without additional deprotection steps .

Synthetic Accessibility: Acetylated derivatives (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) are synthesized efficiently (~60–70% yield) via straightforward acetylation under mild conditions (DCM, Et₃N, 0°C) .

Stability and Commercial Viability: The discontinuation of the target compound contrasts with the continued use of acetylated or benzimidazole-containing analogs.

The target compound’s imidazole moiety could similarly be leveraged in kinase inhibitors or antimicrobial agents, though specific studies are lacking in the provided evidence.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a piperidin-4-yl carbamate intermediate, such as tert-butyl piperidin-4-ylcarbamate, which is then functionalized by coupling with an imidazole carbonyl derivative. The key steps include:

  • Formation of the tert-butyl carbamate on the piperidine nitrogen.
  • Activation of the imidazole moiety or its carbonyl precursor.
  • Coupling reactions under mild to moderate conditions to form the imidazolylcarbonyl linkage.

Preparation of tert-butyl piperidin-4-ylcarbamate Intermediate

This intermediate is commercially available or synthesized by carbamoylation of piperidin-4-amine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions.

Typical Reaction Conditions:

Reagents Solvent Temperature Time Yield (%) Notes
Piperidin-4-amine + Boc2O Dichloromethane 20°C (room temp) 1 hour ~84% Inert atmosphere, DIPEA as base
Piperidin-4-amine + Boc2O Methanol Room temperature 3 hours 91% Stirring, followed by concentration
  • Example: Di-tert-butyl dicarbonate added to piperidin-4-yl amine in methanol at room temperature for 3 hours yields tert-butyl piperidin-4-ylcarbamate with 91% yield.

Coupling with Imidazole Carbonyl Derivatives

The key step involves coupling the tert-butyl piperidin-4-ylcarbamate with an activated imidazole carbonyl compound, often using carbonyldiimidazole (CDI) or other coupling agents such as HBTU/HOBt in the presence of bases like DIPEA.

Representative Reaction Conditions:

Coupling Agent Solvent Temperature Time Yield (%) Notes
Carbonyldiimidazole (CDI) DMF 50°C 3 days Not specified Prolonged heating for activation
HBTU/HOBt + DIPEA DCM Room temperature 18-24 hours Moderate to high Efficient amide bond formation
  • Example: Coupling of tert-butyl piperidin-4-ylcarbamate with imidazole carboxylic acid derivatives using HBTU/HOBt and DIPEA in dichloromethane at room temperature for 24 hours yields the target compound with good purity.

Alternative Synthetic Routes

  • Nucleophilic Aromatic Substitution: Reaction of tert-butyl piperidin-4-ylcarbamate with activated halo-substituted imidazole derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) at room temperature for several hours can also afford the desired product with yields around 80-85%.

  • One-Pot Synthesis: Recent methodologies demonstrate one-pot strategies where tert-butyl 4-substituted piperidine carbamates react with azides or imidazole derivatives in the presence of copper catalysts and bases in DMF, yielding high purity products efficiently.

Purification and Characterization

  • Purification is typically achieved by flash column chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexane mixtures.
  • Characterization involves:
    • NMR spectroscopy (1H and 13C) to confirm structural integrity.
    • Mass spectrometry (ESI-MS) to verify molecular ion peaks.
    • HPLC for purity assessment (>95% purity desirable).
    • IR spectroscopy to confirm functional groups (e.g., carbamate carbonyl at ~1710-1750 cm⁻¹).

Summary Table of Key Preparation Methods

Step Reagents/Conditions Solvent Temp. Time Yield (%) Notes
Carbamate formation Piperidin-4-amine + Boc2O + DIPEA DCM or Methanol 20-25°C 1-3 hours 84-91 Inert atmosphere recommended
Activation of imidazole acid Carbonyldiimidazole (CDI) DMF 50°C 3 days Not stated Prolonged reaction for activation
Coupling HBTU/HOBt + DIPEA + imidazole acid derivative DCM Room temp 18-24 hours Moderate-High Efficient amide bond formation
Nucleophilic substitution tert-butyl piperidin-4-ylcarbamate + halo-imidazole + K2CO3 Acetonitrile 20°C 4 hours ~84 Mild conditions, base-promoted
One-pot Cu-catalyzed reaction tert-butyl 4-propioloylpiperidine + azides + CuI + DIPEA DMF 0°C 5 minutes 90-97 Rapid, high purity, suitable for analogs

Research Findings and Optimization Notes

  • Maintaining mild temperatures (0–25°C) during coupling steps minimizes side reactions and degradation.
  • Use of bases such as DIPEA or potassium carbonate is critical to neutralize acids formed and promote coupling.
  • Inert atmosphere (nitrogen or argon) is often employed to prevent oxidation, especially during carbamate formation.
  • Purification by flash chromatography ensures removal of unreacted starting materials and side products.
  • Reaction times vary from minutes (one-pot methods) to days (CDI activation), with trade-offs between speed and yield/purity.
  • High yields (>80%) are achievable with optimized conditions, and purity >95% is standard for pharmaceutical research applications.

Q & A

Basic Question: What are the critical steps in synthesizing tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate, and how are intermediates characterized?

Answer:
The synthesis typically involves:

Condensation : Reacting a piperidine derivative (e.g., 4-N-BOC-aminopiperidine) with an imidazole carbonylating agent under basic conditions (e.g., triethylamine in dichloromethane) .

Protection/Deprotection : Use of tert-butyl carbamate (BOC) groups to protect amines, followed by selective deprotection with trifluoroacetic acid (TFA) in dichloromethane .

Purification : Silica gel chromatography or SCX-2 ion-exchange columns to isolate intermediates and final products .
Intermediate characterization relies on LC/MS (to confirm molecular ions) and ¹H/¹³C NMR (to verify regiochemistry and functional groups) .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural validation?

Answer:
Contradictions may arise from:

  • Rotamers or Conformational Dynamics : Use variable-temperature NMR to assess exchange broadening .
  • Impurity Peaks : Compare LC/MS purity (>95%) with NMR integration ratios .
  • Stereochemical Ambiguities : Employ NOESY or ROESY to confirm spatial arrangements of substituents .
    Cross-validation with HRMS-ESI ensures accurate mass-to-charge ratios .

Basic Question: What analytical techniques are essential for confirming the identity and purity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular formula (e.g., m/z 492.2 [M+H]⁺ in ).
  • NMR Spectroscopy : ¹H NMR (300–400 MHz) identifies piperidine/imidazole proton environments (e.g., δ 7.69–8.16 ppm for aromatic protons) .
  • HPLC/LC-MS : Quantifies purity (>95%) and detects trace impurities .

Advanced Question: How can reaction conditions be optimized to improve yield in the acylation of the piperidine ring?

Answer:

  • Solvent Selection : Dichloromethane (DCM) minimizes side reactions vs. polar aprotic solvents .
  • Catalyst Screening : Triethylamine enhances nucleophilicity of the piperidine nitrogen .
  • Temperature Control : Room temperature (25°C) avoids thermal degradation of the imidazole carbonyl group .
  • Workup Optimization : Use of SCX-2 columns for efficient removal of unreacted amines .

Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards (H333) .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

Advanced Question: What mechanistic insights explain its potential as a pharmacological agent (e.g., enzyme inhibition)?

Answer:
The imidazole carbonyl group may act as a hydrogen-bond acceptor or coordinate with metal ions in enzyme active sites. For example:

  • Hemozoin Inhibition : Imidazopyridine derivatives disrupt heme detoxification in malaria parasites .
  • Kinase Targeting : Piperidine-carbamate scaffolds show affinity for ATP-binding pockets in kinases .
    In vitro assays (e.g., IC₅₀ measurements) and molecular docking studies are critical for validation .

Advanced Question: How can computational modeling predict regioselectivity in substitution reactions involving this compound?

Answer:

  • DFT Calculations : Estimate energy barriers for nucleophilic attack at piperidine vs. imidazole sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DCM vs. THF) .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic substitution .

Basic Question: What factors influence the compound’s stability during long-term storage?

Answer:

  • Moisture Sensitivity : BOC groups hydrolyze in humid environments; store desiccated at -20°C .
  • Light Sensitivity : Amber vials prevent photodegradation of the nitrobenzyl moiety (if present) .
  • Thermal Stability : Avoid temperatures >40°C to prevent carbamate decomposition .

Advanced Question: How does the steric bulk of the tert-butyl group affect reactivity in downstream functionalization?

Answer:

  • Steric Hindrance : Limits nucleophilic substitution at the carbamate oxygen, favoring selective reactions at the imidazole ring .
  • Protection Strategy : BOC groups stabilize amines during multi-step syntheses but require acidic deprotection (e.g., TFA) .
    Comparative studies with methyl or benzyl carbamates highlight trade-offs between stability and reactivity .

Advanced Question: What strategies validate the biological activity of derivatives in in vivo models?

Answer:

  • Metabolic Stability : Assess plasma half-life using LC/MS pharmacokinetic profiling .
  • Toxicity Screening : Measure LD₅₀ in rodent models and monitor organ-specific effects (e.g., liver enzymes) .
  • Target Engagement : Use fluorescent probes or radiolabeled analogs to confirm binding in situ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate
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tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate

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